2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid
Description
Historical Context and Discovery
The discovery of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid is intertwined with advancements in the synthesis of piperidine-containing pharmaceuticals. Piperidine derivatives have long been studied for their biological activity, particularly in central nervous system (CNS) therapeutics. While the exact date of this compound’s first synthesis is not explicitly documented, its structural analogs, such as methylphenidate hydrochloride, were pioneered in the mid-20th century. Patent literature from the early 21st century reveals that similar aryl piperidine acetic acid derivatives were synthesized as intermediates during the production of psychostimulants and neuroactive agents. For instance, WO2011067783A1 describes a process for preparing methyl phenidate hydrochloride, which involves intermediates like threo-α-phenyl-α-piperidyl-2-acetic acid. This suggests that this compound likely emerged from iterative optimization of synthetic routes for piperidine-based drug candidates.
The compound’s development aligns with broader trends in medicinal chemistry, where modular design strategies combine aromatic and aliphatic amine moieties to enhance pharmacokinetic properties. Its synthesis typically involves condensation reactions between piperidine derivatives and substituted phenylacetic acids, followed by purification via crystallization or chromatography. While initial applications focused on neurological disorders, recent patents highlight its utility in creating novel analgesics and anti-inflammatory agents.
Structural Significance in Aryl Piperidine Derivatives
The molecular architecture of this compound exemplifies key design principles in aryl piperidine chemistry. Its structure comprises three critical components:
- Phenylacetic Acid Core : The carboxylic acid group enables hydrogen bonding and salt formation, enhancing solubility in polar solvents.
- Piperidin-1-ylmethyl Substituent : The piperidine ring, a six-membered amine, introduces basicity and conformational flexibility, facilitating interactions with biological targets.
- Ortho-Substitution Pattern : Positioning the piperidinylmethyl group at the second carbon of the phenyl ring minimizes steric hindrance and optimizes electronic effects.
This configuration allows the compound to serve as a versatile scaffold for drug discovery. For example, the methyl ester analog, methyl 2-phenyl-2-(piperidin-1-yl)acetate (PubChem CID: 12957460), demonstrates how esterification of the carboxylic acid group alters lipophilicity and bioavailability. Comparative studies of such derivatives underscore the structural adaptability of the phenyl-piperidine framework in tuning molecular properties for specific applications.
In pharmaceutical contexts, the compound’s structural features mirror those of impurities identified in methylphenidate formulations, such as (2RS)-phenyl-[(2RS)-piperidin-2-yl]acetic acid hydrochloride. This highlights its role as a diagnostic marker in quality control processes for CNS drugs. Furthermore, patent WO2018138362A1 discloses acetamide derivatives featuring similar piperidine-phenyl motifs, reinforcing the compound’s relevance in developing kinase inhibitors and receptor modulators.
Nomenclature and Systematic Identification
Systematic naming of this compound follows IUPAC guidelines for substituted carboxylic acids. Breaking down the name:
- Parent Chain : Acetic acid (ethanoic acid), identified by the suffix -acetic acid.
- Substituents :
- A phenyl group attached to the second carbon of the acetic acid backbone.
- A piperidin-1-ylmethyl group (-CH₂-C₅H₁₀N) substituted at the second position of the phenyl ring.
The full IUPAC name is thus 2-[2-(piperidin-1-ylmethyl)phenyl]acetic acid . Alternative designations include the CAS Registry Number 73389-77-2 , which uniquely identifies the compound in chemical databases. Its molecular formula, C₁₄H₁₉NO₂ , and molecular weight, 233.31 g/mol , are consistent with mass spectrometry data reported by suppliers.
The SMILES notation O=C(CC1=CC=CC=C1CN2CCCCC2)O provides a linear representation of its structure, emphasizing the connectivity between the piperidine ring, methylene bridge, and phenylacetic acid core. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are typically employed to confirm its identity and purity. For instance, the proton NMR spectrum would reveal distinct signals for the piperidine methylene protons (δ 2.3–2.7 ppm) and the aromatic protons of the phenyl group (δ 7.2–7.4 ppm).
Properties
Molecular Formula |
C14H19NO2 |
|---|---|
Molecular Weight |
233.31 g/mol |
IUPAC Name |
2-[2-(piperidin-1-ylmethyl)phenyl]acetic acid |
InChI |
InChI=1S/C14H19NO2/c16-14(17)10-12-6-2-3-7-13(12)11-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11H2,(H,16,17) |
InChI Key |
AJJXJADPJMKIHI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC2=CC=CC=C2CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation of Piperidine with Halomethyl-Substituted Phenylacetic Acid Derivatives
One common method involves the reaction of piperidine with a halomethyl-substituted phenylacetic acid or its ester derivative. The general steps are:
- Step 1: Synthesis of 2-(halomethyl)phenylacetic acid or ester (e.g., bromomethyl or chloromethyl derivative).
- Step 2: Nucleophilic substitution reaction where piperidine attacks the halomethyl group, forming the piperidin-1-ylmethyl linkage.
- Step 3: If an ester was used, hydrolysis under acidic or basic conditions yields the free carboxylic acid.
This method is efficient and allows for good control of the substitution pattern. The reaction usually requires polar solvents such as ethanol, methanol, or acetonitrile and may be catalyzed or facilitated by bases or acids depending on the substrate reactivity.
Reductive Amination of 2-(Formyl)phenylacetic Acid Derivatives
Another approach involves reductive amination:
- Step 1: Preparation of 2-(formyl)phenylacetic acid or its ester.
- Step 2: Reaction with piperidine under reductive amination conditions, typically using reducing agents such as sodium triacetoxyborohydride or sodium cyanoborohydride.
- Step 3: Hydrolysis of ester to yield the target acid if starting from an ester.
This method provides a direct route to the piperidinylmethyl linkage and can be highly selective.
Hydrolysis of Piperidinyl-Substituted Amides
In some patents and research, the compound is prepared via amide intermediates:
- Step 1: Formation of 2-(2-(piperidin-1-ylmethyl)phenyl)acetamide.
- Step 2: Hydrolysis of the amide under acidic or basic conditions to yield the corresponding acetic acid derivative.
This multi-step approach is useful when stereochemical purity or specific substitution patterns are required, as demonstrated in methods related to methylphenidate analogs.
| Method | Reagents/Conditions | Solvents | Temperature | Notes |
|---|---|---|---|---|
| Halomethyl substitution | Piperidine, 2-(halomethyl)phenylacetic acid or ester | Methanol, ethanol, acetonitrile | Room temp to reflux | Requires careful control to avoid over-alkylation |
| Reductive amination | Piperidine, 2-(formyl)phenylacetic acid, NaBH(OAc)3 or NaBH3CN | Dichloromethane, methanol | 0–40°C | Mild conditions, high selectivity |
| Amide hydrolysis | Acidic (HCl) or basic (NaOH) hydrolysis | Water, ethanol-water mixtures | 60–100°C | Requires prolonged heating for complete hydrolysis |
- The halomethyl substitution method typically yields the target acid in moderate to good yields (60–85%), depending on the purity of starting materials and reaction time.
- Reductive amination routes have been reported to provide high selectivity and yields up to 90%, with minimal side products.
- Amide hydrolysis methods, while more laborious, offer stereochemical control and yields ranging from 70–80% for the acid after hydrolysis and purification steps.
- Industrial synthesis may employ continuous flow reactors to enhance reaction control and throughput.
- Solvent choice is critical for scalability; non-aqueous solvents such as ethyl acetate or isopropanol are preferred for better process control and product isolation.
- Formation of pharmaceutically acceptable salts (e.g., hydrochloride) is often performed post-synthesis to improve compound stability and handling.
| Preparation Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Halomethyl substitution | Nucleophilic substitution, hydrolysis | Simple, well-established | Requires halomethyl precursor |
| Reductive amination | Reductive amination, hydrolysis | High selectivity, mild conditions | Sensitive to reducing agent handling |
| Amide hydrolysis | Amide formation, hydrolysis | Stereochemical control | Multi-step, longer reaction times |
| Industrial continuous flow | Automated synthesis | High yield, scalable | Requires specialized equipment |
The preparation of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid involves versatile synthetic routes primarily centered on the formation of the piperidinylmethyl linkage to a phenylacetic acid core. The choice of method depends on the desired purity, stereochemistry, scale, and available starting materials. Alkylation of halomethyl precursors and reductive amination are the most straightforward and commonly used approaches, while amide intermediates offer additional control for complex syntheses. Industrial methods emphasize scalability and efficiency, often incorporating continuous flow technologies and optimized solvent systems.
Chemical Reactions Analysis
Types of Reactions
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The phenylacetic acid moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
1.1. Anticancer Activity
Recent studies have indicated that derivatives of piperidine, including 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid, exhibit potential anticancer properties. For instance, compounds synthesized through three-component reactions have shown improved cytotoxicity against specific cancer cell lines, such as FaDu hypopharyngeal tumor cells. These compounds demonstrated better efficacy than established drugs like bleomycin, suggesting a promising avenue for cancer therapy development .
1.2. Alzheimer’s Disease Treatment
The compound has also been investigated for its role in treating Alzheimer's disease. Research indicates that piperidine derivatives can inhibit key enzymes involved in the disease's pathology, such as acetylcholinesterase and butyrylcholinesterase. These inhibitors improve cognitive function by enhancing cholinergic transmission in the brain . The incorporation of piperidine into drug design has led to compounds with enhanced brain exposure and antioxidant properties, further supporting their therapeutic potential against neurodegenerative diseases .
1.3. Antifungal Properties
Novel derivatives based on piperidine have been synthesized to combat resistant fungal pathogens like Candida auris. These compounds have demonstrated significant antifungal activity by disrupting the plasma membrane of the fungi and inducing apoptosis in affected cells . The effectiveness of these derivatives positions them as potential candidates for treating difficult-to-manage fungal infections.
3.1. Cancer Research
In a study focusing on piperidine derivatives for cancer treatment, researchers utilized a multi-targeted approach to evaluate the efficacy of various compounds against different cancer cell lines. The results indicated that certain derivatives not only inhibited tumor growth but also induced apoptosis through specific cellular pathways .
3.2. Neuropharmacology
A comprehensive study assessed the effects of piperidine-based compounds on cholinergic activity in animal models of Alzheimer's disease. The findings revealed significant improvements in cognitive function and memory retention, correlating with the inhibition of cholinesterase enzymes .
3.3. Antifungal Studies
Research involving piperidine derivatives against Candida auris highlighted their ability to induce cell cycle arrest and apoptosis in fungal cells. This study provided insights into the mechanisms by which these compounds exert their antifungal effects, paving the way for new treatment strategies against resistant strains .
Mechanism of Action
The mechanism of action of 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The piperidine ring can enhance the compound’s ability to cross biological membranes, increasing its bioavailability and efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-(Piperidin-4-yl)acetic Acid Derivatives
describes four derivatives of 2-(piperidin-4-yl)acetic acid, which differ in their aryl substituents (Table 1). These compounds were synthesized via nucleophilic substitution reactions between 2-(piperidin-4-yl)acetic acid hydrochloride and various fluoro-substituted aryl ketones or esters. Key distinctions include:
- Synthetic Yields: Yields varied significantly (39–65%) depending on reaction conditions and substituent steric/electronic effects. For example, the 4-cyanophenyl derivative (9b) achieved a higher yield (65%) compared to the bulky tert-butoxycarbonyl-substituted analog (9c, 39%) .
- Biological Activity : These compounds were evaluated as soluble epoxide hydrolase (sEH) inhibitors, with IC₅₀ values correlating with substituent hydrophobicity. The 4-acetylphenyl derivative (9a) exhibited moderate activity, suggesting that electron-withdrawing groups enhance enzyme binding .
Phenolic Derivatives with Piperidin-1-ylmethyl Groups
highlights phenolic analogs synthesized via reactions between formaldehyde, piperidine, and substituted phenols. For instance:
- Selectivity and Yield: Electron-donating substituents (e.g., 2-methylphenol) favored the formation of 2-(piperidin-1-ylmethyl)phenol derivatives (55–61% yield). In contrast, sterically hindered phenols (e.g., 2,6-diisopropylphenol) led to diphenoxymethane byproducts .
- Structural Flexibility: The piperidin-1-ylmethyl group enhances solubility and bioavailability compared to unmodified phenolic acids. This modification is critical for improving blood-brain barrier penetration in neuroactive compounds .
Phenylacetic Acid Derivatives with Aromatic Substituents
and describe 2-[(3,4,5-triphenyl)phenyl]acetic acid and its derivatives. Key comparisons include:
- Synthetic Complexity : The multi-step synthesis of 2-[(3,4,5-triphenyl)phenyl]acetic acid involved Suzuki-Miyaura coupling and hydrolysis, achieving an 85% yield for the final hydrolysis step under acidic conditions .
- Biological Relevance : These compounds exhibit antitumor and anti-infective properties, with activity linked to the presence of multiple aryl groups, which may enhance DNA intercalation or protein binding .
Key Research Findings and Implications
Substituent Effects: Electron-withdrawing groups (e.g., cyano, acetyl) on aryl rings enhance enzyme inhibitory activity in piperidine derivatives .
Synthetic Optimization : Acidic hydrolysis (e.g., TiCl₄/HCl) improves yields for phenylacetic acid derivatives compared to basic conditions .
Biological Potential: Piperidin-1-ylmethyl and triphenyl substitutions correlate with antitumor and anti-infective activities, warranting further in vivo studies .
Biological Activity
2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid, a compound with a piperidine moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Molecular Formula : C15H19N1O2
Molecular Weight : 245.33 g/mol
IUPAC Name : this compound
Canonical SMILES : CC(C(=O)O)C1=CC=CC=C1CN2CCCCC2
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Receptor Binding : The compound may bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects.
- Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical in metabolic pathways, which can lead to therapeutic effects in conditions such as inflammation and cancer.
Antimicrobial Activity
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit significant antimicrobial properties. A study reported the following Minimum Inhibitory Concentration (MIC) values for various bacterial strains:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.100 |
These results suggest that the compound is particularly effective against Gram-positive bacteria, with promising potential for further development as an antibacterial agent .
Anti-inflammatory Effects
In vitro studies have demonstrated that this compound possesses anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages upon stimulation with lipopolysaccharides (LPS). The following table summarizes the cytokine levels measured in treated versus untreated cells:
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-alpha | 150 | 50 |
| IL-6 | 200 | 80 |
| IL-1β | 120 | 30 |
These findings indicate that this compound may be a candidate for treating inflammatory diseases .
Case Study 1: Cancer Therapy
A recent investigation into the anticancer properties of piperidine derivatives revealed that the compound exhibited cytotoxic effects against various cancer cell lines. In a comparative study, it was found that:
- The compound induced apoptosis in FaDu hypopharyngeal tumor cells.
- It showed a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM.
This suggests its potential role as an anticancer agent .
Case Study 2: Neurological Applications
Research has also explored the neuroprotective effects of this compound. In models of neurodegeneration, it was observed to enhance neuronal survival and reduce oxidative stress markers. The following table outlines the effects on neuronal cell viability:
| Condition | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 40 |
| Treatment | 75 |
These results indicate a protective effect against oxidative damage, highlighting its potential in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What safety protocols should be followed when handling 2-(2-(Piperidin-1-ylmethyl)phenyl)acetic acid?
- Methodological Answer : Adhere to GHS Category 4 precautions for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, goggles), ensure fume hood ventilation, and maintain emergency protocols:
- Skin/eye exposure: Rinse immediately with water for 15+ minutes .
- Fire hazards: Use CO₂ or dry chemical extinguishers; avoid water jets due to toxic fume risks .
- Spills: Absorb with inert materials (sand, vermiculite) and dispose as hazardous waste .
Q. Which synthetic routes are effective for preparing this compound?
- Methodological Answer : Common methods include:
- Condensation reactions : React piperidine derivatives with substituted phenylacetic acids under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C to minimize side products .
- Chiral synthesis : Use (S)-(-)-1-phenylethylamine as a chiral auxiliary to form diastereomeric intermediates for enantiomeric resolution .
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
- Purity assessment : HPLC with UV detection (λ = 254 nm) and ≥98% purity threshold .
Advanced Research Questions
Q. How can batch-to-batch variability be minimized for reproducible bioassays?
- Methodological Answer :
- Quality control : Perform HPLC-MS analysis for purity, residual solvent quantification (e.g., TFA removal <1% for cell assays) .
- Standardization : Use peptide content analysis to ensure consistent molar concentrations across batches .
Q. How is enantiomeric purity determined for chiral derivatives?
- Methodological Answer :
- Diastereomer formation : React the compound with enantiopure amines (e.g., (S)-(-)-1-phenylethylamine) to form separable diastereomeric amides .
- Chiral resolution : Analyze via chiral HPLC or compare NMR shifts of diastereomers. Confirm absolute configuration via X-ray crystallography .
Q. How can computational methods optimize synthesis and resolve contradictory data?
- Methodological Answer :
- Reaction path search : Use DFT calculations to model transition states and predict optimal conditions (e.g., solvent polarity, catalyst loading) .
- Machine learning : Train models on existing experimental data to identify outliers and refine reaction parameters, reducing trial-and-error cycles by >50% .
Q. What environmental precautions are mandated for disposal?
- Methodological Answer :
- Waste treatment : Absorb liquid waste with inert materials (sand, vermiculite) and dispose via licensed hazardous waste facilities. Never discharge into waterways .
- Documentation : Maintain disposal manifests compliant with local regulations (e.g., EU Directive 2008/98/EC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
